![molecular formula C13H14FeSi B587752 Methyl Vinyl[1]sila Ferrocenophane CAS No. 155892-90-3](/img/structure/B587752.png)

Methyl Vinyl[1]sila Ferrocenophane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

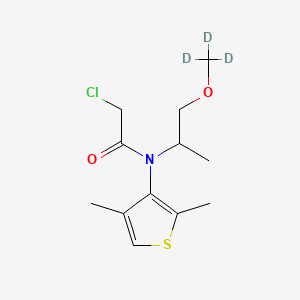

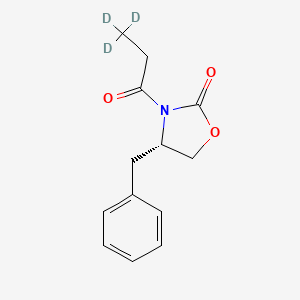

Methyl Vinyl1sila Ferrocenophane is a biochemical compound with the molecular formula C13H14FeSi and a molecular weight of 254.18 . It is used for proteomics research .

Synthesis Analysis

The synthesis of Methyl Vinyl1sila Ferrocenophane involves complex chemical reactions. A study on the synthesis and electrochemistry of high molecular weight poly (ferrocenediyl-silanes) provides insights into the synthesis process .Molecular Structure Analysis

The molecular structure of Methyl Vinyl1sila Ferrocenophane is represented by the formula C13H14FeSi . More detailed structural analysis can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving Methyl Vinyl1sila Ferrocenophane are complex and involve multiple steps. A study on the reactivity at the silicon bridge in sila1ferrocenophanes provides insights into these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl Vinyl1sila Ferrocenophane include its molecular weight and formula . More detailed properties can be found in various chemical databases .Scientific Research Applications

Synthesis of Stable Crystalline Compounds

“Methyl Vinyl1sila Ferrocenophane” has been used in the synthesis of stable crystalline compounds. For instance, a sila 1ferrocenophane bearing a 9-silafluorenylidene moiety as a bridging unit was synthesized and isolated as a stable crystalline compound .

Spectroscopic Analyses

This compound has been characterized using spectroscopic analyses and single-crystal X-ray diffraction (SC-XRD) analysis . These techniques provide valuable information about the structure and properties of the compound.

Electrochemical Measurements

“Methyl Vinyl1sila Ferrocenophane” has been studied using electrochemical measurements . These measurements can provide insights into the redox behavior of the compound.

Ring-Opening Polymerization (ROP)

The compound has been found to undergo ring-opening polymerization (ROP) triggered by thermolysis at a lower temperature relative to that of Ph 2 Sifc . It also underwent ROP through reduction by KC 8 to give the corresponding polymeric compound .

Reactivity with Hydride-Abstraction Reagent

In an attempt to form a 1ferrocenophane with a bridging silyl cation, the reaction of sila 1ferrocenophane towards the hydride-abstraction reagent trityl tetrakis (pentafluorophenyl)borate was explored . This yielded the unusual dinuclear species .

Reaction with Au (I) Species

The reaction of dimethylsila1ferrocenophane with the Au (I) species AuCl(PMe 3) was found to result in addition of the Au–Cl bond across the Cp ipso –Si bond to yield the ring-opened species . This represents the first example of ring-opening addition of a metallocenophane with a reagent possessing a transition metal–halogen bond .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methyl Vinyl1sila Ferrocenophane is a biochemical used in proteomics research

Mode of Action

The mode of action of Methyl Vinyl1sila Ferrocenophane involves unique reactivity at the silicon bridge in sila1ferrocenophanes . This reactivity is demonstrated in the formation of a 1ferrocenophane with a bridging silyl cation . The reaction of sila1ferrocenophane towards the hydride-abstraction reagent trityl tetrakis (pentafluorophenyl)borate was explored, yielding an unusual dinuclear species . The formation of this species is proposed to involve abstraction of hydride from the silicon bridge with subsequent C–H bond cleavage of a cyclopentadienyl group by the resulting electrophilic transient silyl cation intermediate .

Biochemical Pathways

The specific biochemical pathways affected by Methyl Vinyl1ferrocenophanes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl Vinyl1sila Ferrocenophane is currently not available in the literature

Result of Action

The result of Methyl Vinyl1sila Ferrocenophane’s action is the formation of new types of reactivity involving silicon-bridged 1ferrocenophanes . This includes the formation of a 1ferrocenophane with a bridging silyl cation and the subsequent creation of an unusual dinuclear species .

Action Environment

The action of Methyl Vinyl1sila Ferrocenophane can be influenced by environmental factors. For instance, a solution of Methyl Vinyl1sila Ferrocenophane was irradiated for 20 hours at 5 °C, resulting in a dark red gum . This suggests that temperature and light exposure may influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

di(cyclopenta-1,3-dien-1-yl)-ethenyl-methylsilane;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Si.Fe/c1-3-14(2,12-8-4-5-9-12)13-10-6-7-11-13;/h3-7H,1,8,10H2,2H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQZXFFUMIQEIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C=C)(C1=[C-]C=CC1)C2=[C-]C=CC2.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FeSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Vinyl[1]sila Ferrocenophane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)

![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)